molecular formula C14H19NO4 B2980479 N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide CAS No. 4624-41-3

N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No.: B2980479
CAS No.: 4624-41-3
M. Wt: 265.309
InChI Key: BGIJJLSDXQBYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide is an organic compound with the molecular formula C14H19NO4 and a molecular weight of 265.30 g/mol . This compound is characterized by the presence of a formyl group, a methoxy group, and a phenoxyacetamide structure. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves the reaction of 4-formyl-2-methoxyphenol with N,N-diethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Scientific Research Applications

N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-(4-formyl-2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N,N-diethyl-2-(4-formyl-2-ethoxyphenoxy)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.

    N,N-diethyl-2-(4-formyl-2-methylphenoxy)acetamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This compound’s ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable tool in scientific studies.

Properties

IUPAC Name

N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-4-15(5-2)14(17)10-19-12-7-6-11(9-16)8-13(12)18-3/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIJJLSDXQBYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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